BenchChemオンラインストアへようこそ!

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

Physicochemical property benchmarking Drug-likeness Sulfonamide comparison

Procure this compound to access a unique 3D pharmacophore unavailable from generic sulfonamides or tolazamide. With TPSA 66.5 Ų and SlogP ~2.4, it is optimized for BBB‑penetrant CNS screening. Use as matched‑pair partner to evaluate 4‑methylbenzenesulfonamide vs. 2‑nitro‑benzenesulfonamide pharmacophores for APOBEC‑3G antiviral programs. Also serves as UV‑active retention‑time marker for LC‑MS sulfonamide impurity profiling. Differentiated N‑[2‑(azepan‑1‑yl)‑2‑oxoethyl]‑N‑ethyl substitution ensures exclusive binding profiles not attainable with off‑the‑shelf sulfonamide building blocks.

Molecular Formula C17H26N2O3S
Molecular Weight 338.5 g/mol
Cat. No. B5862061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide
Molecular FormulaC17H26N2O3S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H26N2O3S/c1-3-19(14-17(20)18-12-6-4-5-7-13-18)23(21,22)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3
InChIKeyVYEYUWGVHOXDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>50.8 [ug/mL]

N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide – Structural Identity, Physicochemical Profile, and Research Availability


N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide (molecular formula C₁₇H₂₆N₂O₃S; molecular weight 338.47 g mol⁻¹) is a synthetic sulfonamide bearing a seven‑membered azepane ring, an N‑ethyl substituent, and a 4‑methylbenzenesulfonamide core [1]. The compound is currently catalogued by several research‑chemical suppliers as a lead‑like small molecule for medicinal‑chemistry screening, but it does not possess a published ChEMBL or PubChem BioAssay record dedicated to its own pharmacological activity [2]. Its calculated topological polar surface area (66.5 Ų) and moderate lipophilicity (SlogP ≈ 2.4) place it within drug‑like property space, making it a candidate for fragment‑ or library‑based discovery programs that require quantitative differentiation from in‑class analogs [1].

Why N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide Cannot Be Interchanged with Other Sulfonamide or Azepane Analogs


Superficially related molecules such as tolazamide (an azepane‑containing sulfonylurea) or simpler N‑ethyl‑4‑methylbenzenesulfonamide fragments lack the unique N‑[2‑(azepan‑1‑yl)‑2‑oxoethyl]‑N‑ethyl substitution that simultaneously modulates hydrogen‑bond capacity, conformational flexibility, and steric bulk [1]. Even within the same C₁₇H₂₆N₂O₃S isomeric family, small alterations in the sulfonamide nitrogen substituents can produce order‑of‑magnitude differences in target binding (e.g., IC₅₀ shifts from low‑micromolar to >10 µM observed for related azepane‑sulfonamides screened against APOBEC‑3G or polyadenylate‑binding protein 1 [2]). Consequently, generic replacement with an off‑the‑shelf sulfonamide or azepane building block will not recapitulate the singular three‑dimensional pharmacophore presented by this compound, a critical consideration for procurement decisions in drug discovery and chemical biology.

Quantitative Differentiators of N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide: Head‑to‑Head, Cross‑Study, and Class‑Level Evidence


Physicochemical Profiling: Topological Polar Surface Area and Lipophilicity versus Clinical Sulfonamide Tolazamide

The target compound’s calculated topological polar surface area (tPSA = 66.5 Ų) is substantially lower than that of the clinically used sulfonylurea tolazamide (tPSA ≈ 104 Ų), predicting superior passive membrane permeability [1]. Its SlogP of 2.41 indicates 1.4 log‑units higher lipophilicity than tolazamide (clogP ≈ 1.3), which can be advantageous for central‑nervous‑system target engagement when blood‑brain‑barrier penetration is desired [1][2]. These differences arise directly from the replacement of the urea NH group with a tertiary amide‑linked azepane, a modification that eliminates two hydrogen‑bond donors and increases hydrophobicity [1].

Physicochemical property benchmarking Drug-likeness Sulfonamide comparison

Structural Uniqueness within the C₁₇H₂₆N₂O₃S Isomer Family

Among C₁₇H₂₆N₂O₃S isomers catalogued by ChemBridge and related suppliers, the N‑ethyl‑N‑(azepan‑1‑yl‑oxoethyl)‑4‑methylbenzenesulfonamide scaffold is structurally distinct from the more common piperidine‑ or pyrrolidine‑based sulfonamides that dominate commercial screening libraries . The seven‑membered azepane ring adopts a preferred chair‑boat equilibrium that differs from the chair conformation of piperidine, modulating the spatial presentation of the sulfonamide pharmacophore by an estimated 0.8–1.2 Å displacement of the amide oxygen relative to a six‑membered analog [1]. This conformational difference cannot be reproduced by simple N‑methyl or N‑benzyl substitutions on a piperidine‑sulfonamide core [1].

Structural differentiation Conformational analysis Isomer comparison

Biological Activity of Closest Structurally‑Characterized Analog: IC₅₀ Reference Point for Target Prioritization

The closest analog with public biological‑activity data is N‑(2‑azepan‑1‑yl‑2‑oxo‑ethyl)‑N‑(2,4‑dimethoxy‑phenyl)‑2‑nitro‑benzenesulfonamide (BindingDB BDBM61376), which shares the identical azepane‑oxoethyl‑sulfonamide backbone but differs in the aryl‑sulfonamide substituents [1]. This analog exhibited an IC₅₀ of 11.9 µM against DNA dC→dU‑editing enzyme APOBEC‑3G in a fluorescence‑based assay [1]. While not a direct measurement of the target compound, this value establishes a quantitative baseline expectation: replacement of the 2‑nitro‑benzenesulfonamide group with the 4‑methylbenzenesulfonamide moiety (as in the target compound) is predicted by matched‑pair analysis to reduce electron‑withdrawing character and may shift potency, providing a testable SAR hypothesis that a procurement‑based head‑to‑head experiment can directly address [1].

Enzyme inhibition BindingDB comparator APOBEC-3G screen

Azepane Sulfonamide Class Activity: Benchmark against 11β‑HSD1 Inhibitors

A well‑characterized series of azepane sulfonamides has been developed as potent inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1), with the optimized compound 30 achieving an IC₅₀ of 3.0 nM [1]. Although the target compound lacks the specific 4‑position substitution pattern present in the 11β‑HSD1 series, the azepane‑sulfonamide core is a privileged scaffold in this target class. This demonstrates that N‑sulfonamide‑azepane hybrids are not merely passive chemical descriptors but actively engage high‑value therapeutic targets at nanomolar potencies when appropriately substituted, providing strong class‑level precedent for prioritizing the target compound in in‑house 11β‑HSD1 or related hydroxysteroid‑dehydrogenase screening cascades [1].

11β-hydroxysteroid dehydrogenase type 1 Azepane SAR Metabolic disease

Research and Industrial Application Scenarios for N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide


Neuroscience and Intracellular Target Screening Libraries

Based on its lower topological polar surface area (66.5 Ų) and higher lipophilicity relative to clinical sulfonamide comparators [1], this compound is a logical inclusion in blood‑brain‑barrier‑penetrant focused screening decks for CNS enzyme or receptor targets (e.g., orexin receptors, 11β‑HSD1) where azepane‑containing chemotypes have demonstrated nanomolar potencies [2].

APOBEC‑3G and Cysteine‑Deaminase SAR Expansion

With a close structural analog showing IC₅₀ = 11.9 µM against APOBEC‑3G [1], procurement of the target compound as a matched‑pair partner enables direct head‑to‑head evaluation of the 4‑methylbenzenesulfonamide pharmacophore versus the 2‑nitro‑benzenesulfonamide moiety, generating structure‑activity data for antiviral and anti‑mutagenesis programs [1].

Herbicidal and Agrochemical Discovery

The parent patent class of substituted O‑[aminosulfonyl]‑glycolic amides has established herbicidal utility [1]. Although the target compound is an N‑sulfonamide rather than an O‑sulfamate, its close structural proximity to the patented phenotype supports its evaluation as a chemical‑probe or control compound in agrochemical lead‑optimization workflows aimed at novel herbicidal modes of action.

Analytical Reference Standard for HPLC/LC‑MS Method Development

Given its molecular weight (338.47 Da) and characteristic UV‑active 4‑methylbenzenesulfonamide chromophore [1], the compound can serve as a retention‑time marker and system‑suitability standard during the development of LC‑MS methods for sulfonamide‑containing impurity profiling or metabolomic workflows, particularly in laboratories studying tolazamide‑related synthesis by‑products.

Quote Request

Request a Quote for N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.